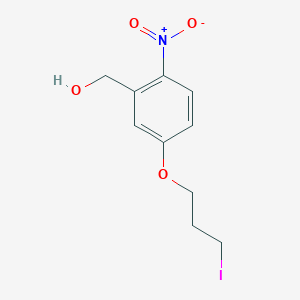

5-(3-Iodopropoxy)-2-nitrobenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[5-(3-iodopropoxy)-2-nitrophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO4/c11-4-1-5-16-9-2-3-10(12(14)15)8(6-9)7-13/h2-3,6,13H,1,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNERSTKDYGSZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCI)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405544 | |

| Record name | [5-(3-Iodopropoxy)-2-nitrophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185994-27-8 | |

| Record name | [5-(3-Iodopropoxy)-2-nitrophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Intricate Dance of Light and Molecules: An In-depth Technical Guide to 2-Nitrobenzyl Alcohol Photocleavage

For Researchers, Scientists, and Drug Development Professionals

The 2-nitrobenzyl group stands as a cornerstone in the field of photoremovable protecting groups, offering spatial and temporal control over the release of bioactive molecules. Its utility in areas ranging from caged compounds in neurobiology to light-directed synthesis and drug delivery is well-established. This technical guide delves into the core mechanism of 2-nitrobenzyl alcohol photocleavage, providing a detailed understanding for researchers leveraging this powerful photochemical tool.

The Core Mechanism: An Intramolecular Redox Reaction

The photocleavage of 2-nitrobenzyl alcohol and its derivatives is fundamentally an intramolecular redox reaction initiated by the absorption of ultraviolet (UV) light.[1][2] Upon excitation, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This transient species is the central player in the subsequent chemical transformations that culminate in the release of the protected alcohol and the formation of a 2-nitrosobenzaldehyde byproduct.[3][4]

The overall quantum yield for the photocleavage of 2-nitrobenzyl alcohol and its derivatives is typically around 60% in various solvents.[4][5] This high efficiency makes it a reliable photolabile protecting group for a wide range of applications.

Quantitative Data on Photocleavage Efficiency

The efficiency of photocleavage is paramount for practical applications. The quantum yield (Φ) is a critical parameter that quantifies this efficiency. Below is a summary of reported quantum yields for the photocleavage of various 2-nitrobenzyl derivatives under different conditions.

| Compound | Solvent | pH | Quantum Yield (Φ) | Reference(s) |

| 2-Nitrobenzyl alcohol | Various | - | ~0.60 | [4] |

| 1-(2-Nitrophenyl)ethanol | Various | - | ~0.60 | [4] |

| 1-(2-Nitrophenyl)ethyl phosphate esters | - | - | 0.49 - 0.63 | [5] |

| o-Nitroveratryl-protected compounds | - | - | Varies with leaving group | [6][7] |

| 2-Nitrobenzyl ethers | Aqueous | < 8 | Rate limited by hemiacetal | [1] |

| 1-(2-Nitrophenyl)ethyl ethers | Aqueous | < 10 | Rate limited by hemiacetal | [1] |

Solvent and pH Effects: A Fork in the Reaction Pathway

The reaction pathway following the formation of the aci-nitro intermediate is highly dependent on the solvent and pH of the medium.[4]

-

In neutral aqueous solutions (pH 3-8): The classical mechanism predominates, involving the cyclization of the aci-nitro intermediate to form a transient benzisoxazolidine intermediate. This cyclic intermediate then undergoes ring-opening to yield the final products.[4]

-

In aprotic solvents, as well as in acidic and basic aqueous solutions: The reaction proceeds through the formation of a hydrated nitroso compound via proton transfer.[4]

The pH can also influence the rate of the thermal reactions that follow the initial photochemical step, with base catalysis being observed for some derivatives.[8]

Experimental Protocols for Mechanistic Studies

Understanding the intricate details of the photocleavage mechanism requires sophisticated experimental techniques capable of probing short-lived intermediates and fast reaction kinetics.

Nanosecond Transient Absorption Spectroscopy

This technique is invaluable for detecting and characterizing the transient aci-nitro intermediate, which has a characteristic absorption in the visible region (~400 nm).[1]

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: Prepare a solution of the 2-nitrobenzyl derivative in the desired solvent (e.g., acetonitrile, water, buffer) with an optical density of approximately 0.3-0.5 at the excitation wavelength.

-

Excitation (Pump): Use a nanosecond pulsed laser, such as a Nd:YAG laser, to generate the excitation pulse. The third harmonic at 355 nm is commonly used.[9]

-

Probing: A high-intensity lamp, such as a Xenon arc lamp, provides the probe light, which is passed through the sample at a right angle to the pump beam.

-

Detection: The change in absorbance of the probe light is monitored using a monochromator and a fast detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD) camera.

-

Data Acquisition: A digital oscilloscope is used to record the time-resolved absorbance changes.

-

Analysis: The transient absorption spectra are constructed by plotting the change in absorbance as a function of wavelength at different time delays after the laser flash. The kinetics of the decay of the transient species are analyzed to determine rate constants.

Time-Resolved Infrared (TRIR) Spectroscopy

TRIR spectroscopy provides structural information about the transient intermediates by monitoring changes in their vibrational spectra. It has been instrumental in identifying both the benzisoxazolidine and the hydrated nitroso intermediates.[4][10]

Detailed Methodology:

-

Sample Preparation: Prepare a concentrated solution of the 2-nitrobenzyl compound in a solvent with minimal IR absorption in the regions of interest.

-

Excitation (Pump): A UV laser pulse initiates the photoreaction.

-

Probing: A broadband infrared pulse is passed through the sample at a specific time delay after the pump pulse.

-

Detection: The transmitted IR probe pulse is dispersed by a monochromator and detected by a multichannel MCT (Mercury Cadmium Telluride) detector.

-

Data Acquisition: Difference spectra (light-on minus light-off) are recorded at various time delays to observe the formation and decay of intermediates.

-

Analysis: The appearance and disappearance of specific vibrational bands corresponding to the functional groups of the intermediates are analyzed to elucidate the reaction mechanism.

Synthesis of 2-Nitrobenzyl Ethers and Esters

The versatility of the 2-nitrobenzyl protecting group stems from the relative ease with which it can be attached to various functional groups.

General Protocol for the Synthesis of 2-Nitrobenzyl Ethers (Williamson Ether Synthesis):

-

Deprotonation: Dissolve the alcohol to be protected in a suitable aprotic solvent (e.g., THF, DMF). Add a strong base, such as sodium hydride (NaH), at 0 °C to deprotonate the alcohol and form the corresponding alkoxide.

-

Alkylation: Add 2-nitrobenzyl bromide to the reaction mixture and allow it to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Protocol for the Synthesis of 2-Nitrobenzyl Esters:

-

Activation: Dissolve the carboxylic acid to be protected in an anhydrous aprotic solvent (e.g., DCM, THF). Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Esterification: Add 2-nitrobenzyl alcohol to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Filter off any precipitated urea byproduct. Dilute the filtrate with an organic solvent and wash with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[11]

This in-depth guide provides a comprehensive overview of the mechanism of 2-nitrobenzyl alcohol photocleavage, equipping researchers with the fundamental knowledge to effectively utilize this powerful photochemical tool in their scientific endeavors. The provided data and protocols serve as a valuable resource for designing and interpreting experiments involving 2-nitrobenzyl photolabile protecting groups.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Nanosecond Transient Absorption | The Schmuttenmaer Research Group [thz.yale.edu]

- 10. time-resolved-infrared-absorption-spectroscopy-applied-to-photoinduced-reactions-how-and-why - Ask this paper | Bohrium [bohrium.com]

- 11. nathan.instras.com [nathan.instras.com]

An In-depth Technical Guide to 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol as a Photolabile Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic fields of chemical biology and drug development, precise spatiotemporal control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, enabling the activation of molecules with light. Among these, nitrobenzyl-based PPGs are a well-established class, prized for their reliability and versatility. This technical guide focuses on a specific derivative, 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol, a photolabile linker primarily utilized in solid-phase synthesis. This document will provide a comprehensive overview of its properties, applications, and the underlying photochemical principles.

Core Concepts: The 2-Nitrobenzyl Moiety

The functionality of this compound as a PPG is rooted in the photochemical behavior of the ortho-nitrobenzyl group. Upon irradiation with ultraviolet (UV) light, typically in the range of 340-365 nm, the nitro group undergoes an intramolecular redox reaction known as a Norrish Type II rearrangement.[1][2][3] This process leads to the cleavage of the covalent bond between the benzylic carbon and the protected molecule, releasing the active species and a 2-nitrosobenzaldehyde byproduct. This "traceless" removal of the protecting group is a key advantage in sensitive biological systems.

Physicochemical and Photochemical Properties

While specific quantitative data for this compound is not extensively reported in publicly available literature, general properties of 2-nitrobenzyl derivatives can be informative.

| Property | General Value for 2-Nitrobenzyl Derivatives | Notes |

| Molar Mass | 351.13 g/mol | For this compound. |

| CAS Number | 185994-27-8 | For this compound.[1][4] |

| Appearance | Likely a solid | Based on related nitrobenzyl alcohols. |

| Solubility | Soluble in common organic solvents | Expected to be soluble in solvents like dichloromethane, DMF, and acetonitrile. |

| Photolysis Wavelength | ~340-365 nm | Typical range for nitrobenzyl derivatives.[1][2][3] |

| Quantum Yield (Φ) | ~0.5 - 0.6 | Reported for some 1-(2-nitrophenyl)ethyl phosphate esters, but can vary significantly based on the substrate and reaction conditions.[5] Specific data for the target molecule is not available. |

Experimental Protocols

Synthesis of this compound

Hypothetical Synthesis Workflow:

General Procedure (based on analogous reactions):

-

Dissolve 5-hydroxy-2-nitrobenzyl alcohol in a suitable aprotic solvent (e.g., acetone, acetonitrile).

-

Add a slight excess of a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.

-

Add 1,3-diiodopropane to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Attachment to a Solid Support (for Oligosaccharide Synthesis)

This photolabile linker is commonly employed in solid-phase oligosaccharide synthesis.[6][7] The terminal alcohol of the linker is first attached to a suitable solid support, often a resin like Wang resin.

Workflow for Linker Immobilization and Oligosaccharide Synthesis:

General Procedure:

-

The this compound is typically activated (e.g., as a succinate monoester) and then coupled to an amino-functionalized solid support.

-

The first monosaccharide unit, appropriately protected, is then attached to the free hydroxyl group of the immobilized linker.

-

A cycle of deprotection and coupling with subsequent monosaccharide units is performed to elongate the oligosaccharide chain.

Photochemical Cleavage from the Solid Support

The final step in solid-phase synthesis is the cleavage of the synthesized molecule from the resin. The use of a photolabile linker allows for mild cleavage conditions, preserving the integrity of sensitive oligosaccharides.

General Procedure:

-

Suspend the resin-bound oligosaccharide in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Irradiate the suspension with a UV lamp (e.g., at 365 nm) for a period determined by the specific substrate and reaction scale (typically ranging from minutes to a few hours).[2][3]

-

Monitor the cleavage progress by analyzing the supernatant (e.g., by HPLC).

-

Once cleavage is complete, filter the resin and collect the filtrate containing the deprotected oligosaccharide.

-

Purify the oligosaccharide from the filtrate.

Applications in Research and Drug Development

The primary application of this compound is as a photolabile linker in solid-phase synthesis , particularly for the assembly of complex oligosaccharides .[6][7] The mild, non-acidic/non-basic cleavage conditions are highly advantageous for preserving the structure of these often-delicate biomolecules.

While direct applications of this specific molecule in studying signaling pathways are not documented in the available literature, the broader class of nitrobenzyl-caged compounds is extensively used for this purpose. For instance, caged versions of signaling molecules like ATP, calcium, neurotransmitters, and kinase inhibitors have been instrumental in elucidating the kinetics and spatial dynamics of various cellular signaling cascades, including those involving G-protein coupled receptors (GPCRs), kinases, and ion channels.[1][8][9]

Conceptual Application in a Signaling Pathway:

The iodopropoxy group of this compound provides a reactive handle for further chemical modification. In principle, this linker could be used to "cage" a signaling molecule, such as a kinase inhibitor, by attaching it to the inhibitor's pharmacophore. This would render the inhibitor inactive until its release is triggered by light.

Hypothetical Workflow for Light-Activated Kinase Inhibition:

References

- 1. Caged ligands to study the role of intracellular GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

The Photochemical Profile of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Predicted UV Absorption Characteristics

The UV absorption spectrum of a molecule is dictated by its electronic structure. For 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol, the key chromophore is the o-nitrobenzyl system. The presence of the nitro group (-NO2) and the aromatic ring are the primary determinants of its UV absorption profile. Substituents on the benzene ring can modulate the position and intensity of the absorption maxima (λmax).

Based on data from related nitrobenzyl alcohol compounds, the UV absorption maximum for this compound is anticipated to be in the UVA range. For comparison, the UV-vis spectrum of 4-nitrobenzyl alcohol shows a distinct absorption band at 285 nm.[3] Other o-nitrobenzyl derivatives exhibit absorption maxima that can be influenced by the electronic properties of the substituents.[4]

| Compound | λmax (nm) | Notes |

| 4-Nitrobenzyl alcohol | 285 | Product of 4-nitrobenzaldehyde reduction.[3] |

| 2-Nitrobenzyl alcohol | Not Specified | A foundational compound in this class.[5] |

| 5-Hydroxy-2-nitrobenzyl alcohol | Not Specified | Used in the synthesis of photo-responsive polymers.[6][7] |

| 3-Nitrobenzyl alcohol | Not Specified | A structural isomer.[8] |

Experimental Protocol for UV-Vis Spectrophotometry

To empirically determine the UV absorption spectrum of this compound, the following standard protocol for UV-Vis spectrophotometry should be employed.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound.

Materials and Equipment:

-

This compound

-

Spectrophotometric grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

Dual-beam UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks (various sizes)

-

Calibrated micropipettes

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solvent Selection: Choose a solvent that dissolves the compound and does not absorb significantly in the UV region of interest (typically 200-400 nm). Ethanol or methanol are common choices for nitroaromatic compounds.

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the weighed compound in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).

-

-

Preparation of Dilutions:

-

Prepare a series of dilutions from the stock solution to create solutions of varying known concentrations (e.g., 0.1 mM, 0.05 mM, 0.025 mM, 0.01 mM).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range to be scanned (e.g., 200-400 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent.

-

Place the cuvette in the reference and sample holders of the spectrophotometer and run a baseline correction (autozero).

-

-

Sample Measurement:

-

Rinse a quartz cuvette with a small amount of the most dilute sample solution, then fill the cuvette with the solution.

-

Place the cuvette in the sample holder and record the absorbance spectrum.

-

Repeat this step for all prepared dilutions, moving from the most dilute to the most concentrated.

-

-

Data Analysis:

-

From the recorded spectra, identify the wavelength of maximum absorbance (λmax).

-

Using the absorbance values at λmax for the different concentrations, create a calibration curve by plotting absorbance versus concentration.

-

According to the Beer-Lambert law (A = εbc), the slope of the calibration curve will be the molar absorptivity (ε) since the path length (b) is 1 cm.

-

Workflow for UV-Vis Spectral Analysis

The following diagram illustrates the general workflow for determining the UV absorption spectrum of a chemical compound.

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. nathan.instras.com [nathan.instras.com]

- 5. 2-硝基苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. 5-Hydroxy-2-nitrobenzyl alcohol 97 60463-12-9 [sigmaaldrich.com]

- 7. 5-Hydroxy-2-nitrobenzyl alcohol 97 60463-12-9 [sigmaaldrich.com]

- 8. 3-Nitrobenzyl alcohol | C7H7NO3 | CID 69267 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(3-Iodopropoxy)-2-nitrobenzenemethanol (CAS Number: 185994-27-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 5-(3-Iodopropoxy)-2-nitrobenzenemethanol (CAS No. 185994-27-8). It is a valuable resource for researchers and professionals in drug development and organic synthesis. This document details the compound's chemical and physical properties, provides a detailed synthesis protocol, and explores its primary application as a photolabile linker in solid-phase synthesis. The guide also elucidates the photocleavage mechanism and presents relevant data in structured tables and diagrams to facilitate understanding and practical application.

Chemical Information and Properties

5-(3-Iodopropoxy)-2-nitrobenzenemethanol is a yellow, powdered solid at room temperature. Its chemical structure is characterized by a 2-nitrobenzyl alcohol core functionalized with a 3-iodopropoxy group at the 5-position. This unique structure makes it particularly useful as a photolabile linker, a molecule that can be cleaved by light to release a substrate.

General Information

| Property | Value |

| CAS Number | 185994-27-8 |

| IUPAC Name | (5-(3-iodopropoxy)-2-nitrophenyl)methanol |

| Synonyms | 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol |

| Molecular Formula | C₁₀H₁₂INO₄ |

| Appearance | Yellow powder |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 337.11 g/mol | N/A |

| Melting Point | 57–59 °C | N/A |

| Density | 1.765 g/cm³ | [1] |

| Solubility | Soluble in dichloromethane (CH₂Cl₂) and most organic solvents. | N/A |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of 5-(3-Iodopropoxy)-2-nitrobenzenemethanol.

Materials:

-

5-hydroxy-2-nitrobenzyl alcohol

-

1,3-Diiodopropane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-hydroxy-2-nitrobenzyl alcohol in acetone.

-

Addition of Reagents: Add an excess of 1,3-diiodopropane and potassium carbonate to the solution.

-

Reaction Conditions: Reflux the mixture with stirring for 24 hours. The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

-

Workup: After the reaction is complete, filter the mixture to remove the potassium carbonate. Evaporate the acetone under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic layer and purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.

-

Final Product: Collect the fractions containing the desired product and evaporate the solvent to yield 5-(3-Iodopropoxy)-2-nitrobenzenemethanol as a yellow powder.

Application as a Photolabile Linker in Solid-Phase Synthesis

5-(3-Iodopropoxy)-2-nitrobenzenemethanol is primarily utilized as a photolabile linker in solid-phase synthesis, a technique widely used in the synthesis of peptides and oligonucleotides.[2] The linker is first attached to a solid support, and the molecule of interest (e.g., a peptide) is then synthesized on this linker. The final product can be cleaved from the solid support by irradiation with UV light.

General Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for using a photolabile linker in SPPS.

Detailed Protocol for Attachment and Cleavage

Attachment to Resin:

-

Swell a suitable resin (e.g., aminomethyl polystyrene) in an appropriate solvent like dichloromethane (DCM).

-

Activate the hydroxyl group of 5-(3-Iodopropoxy)-2-nitrobenzenemethanol, for example, by converting it to a chloroformate.

-

React the activated linker with the amino groups on the resin in the presence of a base like diisopropylethylamine (DIEA).

-

Wash the resin extensively to remove any unreacted reagents.

Peptide Synthesis and Photocleavage:

-

Perform standard solid-phase peptide synthesis protocols (e.g., Fmoc or Boc chemistry) to build the desired peptide chain on the linker.

-

After synthesis, wash and dry the resin-bound peptide.

-

Suspend the resin in a suitable solvent (e.g., a mixture of trifluoroethanol and DCM).

-

Irradiate the suspension with a UV lamp (typically around 365 nm) for a specified period (e.g., 1-4 hours) with gentle agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with additional solvent to ensure complete recovery of the product.

-

Combine the filtrates and evaporate the solvent to obtain the crude peptide, which can then be purified by HPLC.

Mechanism of Photocleavage

The photocleavage of 2-nitrobenzyl-based linkers proceeds via a mechanism known as a Norrish Type II reaction. Upon absorption of UV light, the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon. This is followed by a rearrangement to form an aci-nitro intermediate, which then cyclizes and subsequently fragments to release the protected molecule and 2-nitrosobenzaldehyde as a byproduct.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of the Iodopropoxy Group in Linker Chemistry

The iodopropoxy group is an emerging functional moiety in the field of linker chemistry, primarily valued for its role as a versatile and reactive handle for the covalent conjugation of biomolecules. This guide provides a comprehensive overview of the synthesis, reactivity, and application of linkers incorporating the iodopropoxy group, with a focus on their utility in drug development and bioconjugation.

Core Concept: The Iodopropoxy Group as a Reactive Linker Component

An iodopropoxy group is a three-carbon aliphatic chain containing an ether linkage and terminating in an iodine atom (-O-(CH₂)₃-I). In linker chemistry, this group serves as a reactive electrophile. The terminal iodide is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is harnessed to form stable covalent bonds with specific functional groups on biomolecules, most notably the sulfhydryl groups of cysteine residues in proteins.

The primary role of the iodopropoxy group is to act as a precursor or a direct reactive site for bioconjugation. It can be a key component of heterobifunctional linkers, which possess two different reactive ends, allowing for the sequential conjugation of different molecules, such as a targeting antibody and a therapeutic payload in an antibody-drug conjugate (ADC).

Synthesis of Iodopropoxy-Containing Linkers

The introduction of an iodopropoxy group into a linker backbone can be achieved through several synthetic routes. A common strategy involves the reaction of a molecule containing a hydroxyl group with an excess of 1,3-diiodopropane in the presence of a base. Another approach is the conversion of a terminal bromo or chloroalkoxy group to the more reactive iodoalkoxy group via a Finkelstein reaction.

Experimental Protocol: Synthesis of 1-bromo-4-(3-iodopropoxy)benzene

This protocol is adapted from a general procedure for the synthesis of aryl-iodopropoxy compounds.

Materials:

-

4-bromophenol

-

1,3-diiodopropane

-

Potassium carbonate (K₂CO₃)

-

Dry Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Water (H₂O)

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of 4-bromophenol (1.73 g, 10 mmol) in dry DMF (20 ml) under a nitrogen atmosphere, add 1,3-diiodopropane (2.29 ml, 20 mmol) and K₂CO₃ (2.07 g, 15 mmol).

-

The reaction mixture is kept under constant stirring at room temperature for 24 hours.

-

After 24 hours, the reaction mixture is partitioned between diethyl ether (100 ml) and water (100 ml).

-

The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography to obtain pure 1-bromo-4-(3-iodopropoxy)benzene.

Reactivity and Conjugation Chemistry

The key to the utility of the iodopropoxy group in linker chemistry lies in its reactivity towards nucleophiles. The carbon atom bonded to the iodine is electrophilic and readily undergoes Sₙ2 reactions.

3.1. Reaction with Thiols (Cysteine Conjugation)

The most prominent application of iodo-containing linkers is the alkylation of sulfhydryl groups (thiols) present in the side chains of cysteine residues in proteins.[1][2] This reaction forms a stable thioether bond. The reaction is typically carried out at a pH between 7 and 9.

Caption: Cysteine conjugation via an iodopropoxy linker.

3.2. Conversion to Azide for Click Chemistry

The terminal iodide of an iodopropoxy group can be readily converted to an azide group by reaction with sodium azide.[3] The resulting azido-propoxy linker can then be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry". This two-step functionalization provides a highly efficient and specific method for bioconjugation.[3]

Caption: Two-step conjugation via azide conversion and click chemistry.

Applications in Drug Development

The ability to form stable linkages with biomolecules makes iodopropoxy-containing linkers valuable tools in the development of targeted therapeutics and diagnostics.

-

Antibody-Drug Conjugates (ADCs): While not as common as maleimide-based linkers, iodopropoxy groups can be used to attach potent cytotoxic drugs to antibodies, targeting the payload to cancer cells. The stability of the resulting thioether bond is a key advantage.

-

PROTACs: In the field of Proteolysis Targeting Chimeras (PROTACs), linkers are crucial for connecting a target-binding molecule and an E3 ligase ligand. The reactivity of the iodopropoxy group can be employed in the modular synthesis of PROTAC libraries.

-

Radiopharmaceuticals: The iodine atom in the iodopropoxy group can be a radioactive isotope (e.g., ¹²⁵I or ¹³¹I), making these linkers suitable for the development of radiolabeled antibodies or peptides for imaging or therapeutic applications.[4]

-

Multivalent Glycoconjugates: The iodopropoxy group has been used as a handle to synthesize multivalent glycoconjugates, which have potential applications as cancer vaccines.[3]

Quantitative Data Summary

Quantitative data for specific iodopropoxy linker reactions are often context-dependent and found within specific research publications. However, a general comparison of haloacetyl reactivity, which is analogous to the reactivity of the iodopropyl group, can be made.

| Reactive Group | Relative Reactivity with Thiols | Bond Stability | Common pH Range |

| Iodoacetyl | Highest | High (Thioether) | 7.0 - 9.0 |

| Bromoacetyl | High | High (Thioether) | 7.0 - 9.0 |

| Chloroacetyl | Moderate | High (Thioether) | 8.0 - 9.5 |

| Maleimide | High | High (Thioether) | 6.5 - 7.5 |

Note: The reactivity of the iodopropoxy group is expected to be similar to that of an iodoacetyl group, making it a highly efficient thiol-reactive moiety.

Experimental Protocol: Protein Conjugation using an Iodopropoxy Linker

This protocol provides a general method for conjugating a protein with a small molecule containing an iodopropoxy linker.

Materials:

-

Protein with accessible cysteine residues in a suitable buffer (e.g., PBS, pH 7.4).

-

Iodopropoxy-containing small molecule dissolved in a compatible organic solvent (e.g., DMSO).

-

Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.

-

Size-exclusion chromatography (SEC) column for purification.

Procedure:

-

If necessary, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce disulfide bonds and expose free sulfhydryl groups.

-

Remove the excess TCEP using a desalting column.

-

Add the iodopropoxy-containing small molecule solution to the protein solution at a 5- to 20-fold molar excess. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

-

Quench the reaction by adding a small molecule with a free thiol group (e.g., N-acetylcysteine) to react with any excess linker.

-

Purify the resulting protein conjugate from unreacted small molecules and byproducts using a size-exclusion chromatography column.

-

Characterize the conjugate using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the drug-to-antibody ratio (DAR) or conjugation efficiency.

Workflow and Logical Relationships

The use of an iodopropoxy linker in a bioconjugation workflow typically involves several key decision points and steps, from linker synthesis to final conjugate characterization.

Caption: General workflow for bioconjugation using an iodopropoxy linker.

Conclusion

The iodopropoxy group, while not as ubiquitously named as other linker functionalities, represents a potent and versatile tool in the bioconjugation toolbox. Its high reactivity towards thiols and its utility as a precursor for click chemistry handles make it a valuable component in the design of sophisticated bioconjugates for therapeutic and diagnostic applications. As the demand for more stable and precisely constructed biomolecular conjugates grows, the application of linkers featuring the iodopropoxy group is likely to expand.

References

- 1. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]

- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. Two-Step Functionalization of Oligosaccharides Using Glycosyl Iodide and Trimethylene Oxide and Its Applications to Multivalent Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 1-Chloro-4-(3-iodopropoxy)benzene;toluene | 306935-89-7 [smolecule.com]

An In-depth Technical Guide to o-Nitrobenzyl Photochemistry

For Researchers, Scientists, and Drug Development Professionals

The ortho-nitrobenzyl (o-NB) group is one of the most widely utilized photolabile protecting groups (PPGs), or "caging" groups, in chemistry, biology, and materials science.[1] Its ability to be cleaved by light provides a powerful tool for the spatiotemporal control over the release of active molecules, ranging from neurotransmitters and signaling molecules to drugs and nucleic acids.[2] This non-invasive external trigger allows researchers to initiate biological processes or chemical reactions with high precision, making o-NB photochemistry indispensable for a variety of applications, including controlled drug release, light-sensitive materials, and the study of cellular dynamics.[3]

Core Principles: The Photochemical Reaction Mechanism

The defining characteristic of o-nitrobenzyl photochemistry is its irreversible, light-induced cleavage reaction. The process is initiated by the absorption of UV-A light, typically in the 300-365 nm range.[4][5] This excitation triggers a Norrish Type II intramolecular reaction.[6][7]

The key steps of the mechanism are:

-

Photoexcitation : The o-nitrobenzyl chromophore absorbs a photon, promoting it to an excited singlet or triplet state.[8]

-

Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon.[2][6]

-

Intermediate Formation : This hydrogen transfer results in the formation of an unstable aci-nitro intermediate.[2][4]

-

Molecular Rearrangement and Cleavage : The aci-nitro intermediate rapidly rearranges, leading to the cleavage of the bond at the benzylic position. This step releases the protected molecule (the "caged" substrate) and generates an o-nitrosobenzaldehyde or related byproduct.[4][9]

This mechanism allows for the precise release of a wide range of functional groups, including carboxylic acids, amines, phosphates, and alcohols.[2]

Data Presentation: Photochemical Properties of o-Nitrobenzyl Derivatives

The efficiency of the photocleavage reaction is influenced by the substitution pattern on the aromatic ring and at the benzylic carbon. Modifications are often made to red-shift the absorption wavelength, increase the quantum yield (Φ), and enhance the reaction rate.[4][10]

| Derivative | Substituents | Typical λmax (nm) | Quantum Yield (Φ) | Notes |

| o-Nitrobenzyl (NB) | Unsubstituted | ~260-320 | 0.01 - 0.10 | The parent compound; lower efficiency.[7] |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | 4,5-di-MeO | ~350-360 | 0.01 - 0.05 | Commonly used due to red-shifted absorption.[10][11] |

| α-Methyl-o-nitrobenzyl | α-CH₃ | ~320-350 | ~5x higher than unsubstituted | α-substitution significantly increases cleavage rate.[4][5] |

| 2,6-Dinitrobenzyl | 6-NO₂ | ~365 | Up to 0.12 | Second nitro group can significantly increase quantum yield.[7] |

| o-Nitroveratryl (NV) | 4,5-di-MeO | ~350 | Varies by leaving group | Quantum yield is highly dependent on the nature of the released group.[1][12] |

| Photogenerated Base Precursors | Carbamate derivatives | Below 400 | 0.11 - 0.62 | High efficiency for releasing amines.[13] |

Note: Quantum yields are highly dependent on the solvent, pH, and the nature of the caged molecule.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and photolysis of o-nitrobenzyl caged compounds, which should be adapted for specific substrates and experimental goals.

This protocol describes a common method for caging a carboxylic acid using an o-nitrobenzyl alcohol under Mitsunobu conditions.[9]

Detailed Method:

-

Reagents & Setup : In a round-bottomed flask under a nitrogen atmosphere, dissolve the desired o-nitrobenzyl alcohol (1.0 eq.), the carboxylic acid to be caged (1.1-1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).[9]

-

Reaction Initiation : Cool the mixture to 0 °C using an ice bath. In a separate flask, prepare a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) in anhydrous THF.[9]

-

Addition : Add the DIAD/DEAD solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[9]

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[9]

-

Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification : Purify the crude product using silica gel column chromatography. The eluent system will depend on the polarity of the product but is often a gradient of ethyl acetate in hexanes.[9]

-

Characterization : Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

This protocol outlines a general procedure for the light-induced cleavage of an o-NB caged compound and analysis of the products.[5][14]

Detailed Method:

-

Sample Preparation : Prepare a solution of the purified o-NB caged compound in a suitable solvent (e.g., phosphate-buffered saline for biological experiments, or acetonitrile/water for chemical analysis) at a known concentration.

-

Irradiation Setup : Place the solution in a quartz cuvette or other UV-transparent vessel. Use a collimated light source, such as a mercury lamp with a 365 nm filter or a high-power LED, with a known power output.[5][14]

-

Photolysis : Irradiate the sample for a defined period. For kinetic studies, withdraw aliquots at specific time points (e.g., 0, 1, 2, 5, 10, 20 minutes).[14]

-

Analysis : Analyze the collected aliquots using High-Performance Liquid Chromatography (HPLC) to separate and quantify the remaining caged compound and the released product.[9][14] A UV-Vis spectrophotometer can also be used to monitor the reaction in real-time by observing the decrease in the o-NB absorbance peak or the appearance of a new peak corresponding to the products.[5]

-

Data Processing : Plot the concentration of the caged compound versus time to determine the photolysis kinetics. The quantum yield (Φ) can be calculated if the photon flux of the light source is known, typically by using a chemical actinometer.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. seas.upenn.edu [seas.upenn.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. nathan.instras.com [nathan.instras.com]

- 12. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Iodopropoxy)-2-nitrobenzyl alcohol is a photolabile linker designed for solid-phase synthesis. Its unique structure, featuring a 2-nitrobenzyl ether moiety, allows for the mild and efficient cleavage of synthesized compounds from the solid support upon irradiation with UV light. This traceless cleavage method avoids the harsh acidic or basic conditions often required for other linkers, making it particularly suitable for the synthesis of sensitive molecules such as oligonucleotides, peptides, and oligosaccharides. The iodopropoxy group provides a versatile handle for initial immobilization onto a variety of solid supports. These application notes provide detailed protocols for the immobilization of the linker, solid-phase synthesis of a model dipeptide, and subsequent photocleavage, along with relevant quantitative data and mechanistic diagrams.

Data Presentation

Table 1: Typical Loading Capacities of 2-Nitrobenzyl Type Linkers on Merrifield Resin

| Linker Type | Solid Support | Immobilization Method | Typical Loading Capacity (mmol/g) | Reference |

| 2-Nitrobenzyl alcohol derivatives | Merrifield Resin (Chloromethylated Polystyrene) | Williamson Ether Synthesis | 0.4 - 0.8 | [1] |

| Hydroxymethyl-functionalized photolabile linkers | Merrifield Resin | Multi-step synthesis and coupling | 0.5 - 1.0 | [1] |

Table 2: Photocleavage Conditions and Reported Yields for 2-Nitrobenzyl Linkers

| Synthesized Molecule | Solid Support/Immobilization | Wavelength (nm) | Irradiation Time | Solvent | Cleavage Yield (%) | Reference |

| Decapeptide | Polystyrene-based photolabile resin | > 320 | 24 h | Dichloromethane | 64 | [1] |

| Fluorescently Labeled DNA | Streptavidin-coated glass chip | 340 | Not specified | Buffer | ~80 | [2][3] |

| Dipeptide (Model) | Polystyrene beads with photolabile linker | 365 | 4 h | Dichloromethane | > 80 (with stirring) | [4] |

Experimental Protocols

Protocol 1: Immobilization of this compound onto Merrifield Resin

This protocol describes the attachment of the linker to a chloromethylated polystyrene resin (Merrifield resin) via a Williamson ether synthesis.

Materials:

-

This compound

-

Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

-

Shaker or orbital mixer

Procedure:

-

Resin Swelling: Swell the Merrifield resin (1 g) in anhydrous DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

-

Alkoxide Formation: In a separate flask, dissolve this compound (1.5 equivalents relative to the resin's chlorine substitution) in anhydrous DMF (5 mL). To this solution, carefully add sodium hydride (1.5 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

-

Immobilization Reaction: Drain the DMF from the swollen resin. Add the freshly prepared alkoxide solution to the resin.

-

Reaction Conditions: Shake the resin mixture at 50 °C for 24 hours.[5]

-

Washing: After the reaction, filter the resin and wash it sequentially with DMF (3 x 10 mL), DMF/water (1:1, v/v) (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Drying: Dry the functionalized resin under vacuum to a constant weight.

-

Loading Determination (Optional): The loading of the linker can be determined by various methods, including elemental analysis for iodine or by cleaving a known amount of a coupled molecule and quantifying it by UV-Vis spectroscopy or HPLC.

Protocol 2: Manual Solid-Phase Synthesis of a Model Dipeptide (Fmoc-Ala-Phe)

This protocol outlines the manual synthesis of a simple dipeptide using the functionalized resin from Protocol 1 and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Linker-functionalized resin

-

Fmoc-Phe-OH

-

Fmoc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker or orbital mixer

Procedure:

-

Resin Swelling: Swell the linker-functionalized resin (0.5 g) in anhydrous DCM (5 mL) for 30 minutes, followed by anhydrous DMF (5 mL) for 30 minutes.

-

First Amino Acid Coupling (Fmoc-Phe-OH):

-

In a separate vial, pre-activate Fmoc-Phe-OH (3 equivalents relative to resin loading) with DIC (3 equivalents) and HOBt (3 equivalents) in anhydrous DMF (5 mL) for 20 minutes.

-

Drain the DMF from the resin and add the pre-activated amino acid solution.

-

Shake the mixture at room temperature for 2 hours.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF (v/v) (5 mL) to the resin.

-

Shake for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

-

Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

-

Second Amino Acid Coupling (Fmoc-Ala-OH):

-

Repeat the coupling step (Step 2) using Fmoc-Ala-OH.

-

-

Final Fmoc Deprotection:

-

Repeat the deprotection step (Step 3) to remove the Fmoc group from the N-terminal alanine.

-

-

Final Washing and Drying:

-

Wash the dipeptide-bound resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally with methanol (3 x 5 mL).

-

Dry the resin under vacuum.

-

Protocol 3: Photocleavage of the Dipeptide from the Solid Support

This protocol describes the release of the synthesized dipeptide from the resin using UV irradiation.

Materials:

-

Dipeptide-bound resin

-

Anhydrous, degassed Dichloromethane (DCM) or other suitable solvent (e.g., acetonitrile/water)

-

Photochemical reactor or a UV lamp with a wavelength of 365 nm

-

Quartz reaction vessel

-

Magnetic stirrer

Procedure:

-

Resin Suspension: Suspend the dry dipeptide-bound resin in anhydrous, degassed DCM (10 mL per 100 mg of resin) in a quartz reaction vessel equipped with a magnetic stir bar.[4]

-

Irradiation: Irradiate the suspension with a 365 nm UV lamp while stirring. The irradiation time can vary from 4 to 24 hours, depending on the scale and the specific substrate.[1][4] Monitor the cleavage progress by taking small aliquots of the solution and analyzing by TLC or HPLC.

-

Product Isolation: After completion of the cleavage, filter the resin and wash it with DCM (3 x 2 mL).

-

Purification: Combine the filtrate and the washings. Evaporate the solvent under reduced pressure. The crude peptide can be further purified by techniques such as reverse-phase HPLC.

Visualizations

Immobilization of the Linker

Caption: Workflow for the immobilization of the photolabile linker onto Merrifield resin.

Solid-Phase Dipeptide Synthesis Workflow

Caption: A simplified workflow for the solid-phase synthesis of a dipeptide.

Photocleavage Mechanism

Caption: The photochemical cleavage mechanism of the 2-nitrobenzyl linker.[1][6]

References

Application Notes and Protocols for the Photocleavage of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolabile protecting groups (PPGs), also known as photocages, are valuable tools in chemical synthesis and biology, enabling precise spatial and temporal control over the release of active molecules. The ortho-nitrobenzyl group is a widely utilized PPG due to its efficient cleavage upon exposure to near-UV light.[1][2] This document provides detailed application notes and a protocol for the photocleavage of a specific o-nitrobenzyl derivative, 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol. This compound serves as a photolabile linker, and understanding its cleavage protocol is crucial for its application in areas such as solid-phase synthesis, drug delivery, and surface modification.[3]

The photocleavage of 2-nitrobenzyl compounds proceeds via a Norrish Type II mechanism.[4] Upon absorption of a photon, the nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes rearrangement and cleavage to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct. The efficiency of this process is influenced by factors such as the substitution pattern on the aromatic ring and the nature of the leaving group.

Key Applications

-

Controlled Drug Release: The o-nitrobenzyl linker can be used to tether therapeutic agents to carrier molecules, such as dendrimers or nanoparticles.[5][6] Upon irradiation at a specific site, the linker is cleaved, releasing the drug in a targeted manner. This approach can minimize off-target effects and improve therapeutic efficacy.

-

Surface Patterning: Immobilization of molecules containing the this compound moiety on a surface allows for the creation of micropatterned surfaces. Subsequent light exposure can selectively release molecules from the irradiated areas, enabling the fabrication of functionalized surfaces with high spatial resolution.[4]

-

Photocleavable Linkers in Synthesis: In solid-phase synthesis, this compound can act as a linker to attach molecules to a solid support.[3] The final product can be released from the support under mild conditions using light, avoiding the need for harsh chemical reagents.

Quantitative Data Summary

The efficiency of photocleavage is often described by the quantum yield (Φ), which is the number of molecules undergoing a specific event (cleavage) per photon absorbed. The following table summarizes reported quantum yields for various o-nitrobenzyl derivatives, providing a comparative context for the expected efficiency of this compound.

| Compound | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| 1-(2-Nitrophenyl)ethyl phosphate esters | - | 0.49–0.63 | [1][2] |

| 2,6-Dinitrobenzyl carbonate | 365 | 0.12 | [4] |

| 2-Nitrobenzyl carbonate | 365 | 0.033 | [4] |

Experimental Protocol: Photocleavage of this compound

This protocol outlines a general procedure for the photocleavage of this compound. The optimal conditions, particularly irradiation time and concentration, may need to be determined empirically for specific applications.

Materials:

-

This compound derivative

-

Solvent: A 1:1 (v/v) mixture of acetonitrile and water is a common choice.[1][7] Other solvents compatible with the substrate can be used.

-

Quartz cuvette or reaction vessel

-

UV light source (e.g., xenon lamp with a monochromator, LED lamp) capable of emitting in the 340-365 nm range.[1][8]

-

Analytical instruments for monitoring the reaction (e.g., HPLC, LC-MS, NMR).

Procedure:

-

Sample Preparation: Prepare a solution of the this compound derivative in the chosen solvent. A typical starting concentration is in the low micromolar range (e.g., 2 µM), though this may be adjusted based on the application.[1]

-

Irradiation:

-

Transfer the solution to a quartz cuvette or a suitable quartz reaction vessel.

-

Irradiate the sample with UV light at a wavelength between 340 nm and 365 nm.[1][2][8] The light intensity should be consistent throughout the experiment.

-

The irradiation time will depend on the light intensity, the quantum yield of the specific derivative, and the desired extent of cleavage. It is recommended to perform a time-course experiment to determine the optimal irradiation time. For example, complete cleavage has been observed in as little as 10 minutes under certain conditions.[2]

-

-

Reaction Monitoring:

-

At various time points during irradiation, withdraw aliquots of the reaction mixture for analysis.

-

Analyze the aliquots using a suitable analytical technique to monitor the disappearance of the starting material and the appearance of the cleavage products. High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.[1][7]

-

-

Product Characterization:

Experimental Workflow

Caption: Workflow for the photocleavage of this compound.

Signaling Pathway and Mechanism

The photocleavage of o-nitrobenzyl derivatives does not directly involve a biological signaling pathway but rather a well-defined photochemical reaction mechanism.

Caption: Simplified mechanism of o-nitrobenzyl photocleavage.

References

- 1. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. scbt.com [scbt.com]

- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 5. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 7. researchgate.net [researchgate.net]

- 8. seas.upenn.edu [seas.upenn.edu]

Application Notes and Protocols for 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Iodopropoxy)-2-nitrobenzyl alcohol is a hetero-bifunctional, photocleavable linker designed for advanced bioconjugation applications. Its unique structure combines two distinct reactive moieties: a photolabile o-nitrobenzyl alcohol group and a terminal iodopropyl group. This dual functionality allows for a two-step, orthogonal strategy in the construction of complex bioconjugates, offering precise spatial and temporal control over molecular assembly and disassembly.

The o-nitrobenzyl alcohol core is a well-established photolabile protecting group. Upon irradiation with UV light (typically around 365 nm), it undergoes a photochemical reaction to form an o-nitrosobenzaldehyde. This intermediate can then react with primary amines, such as the ε-amine of lysine residues on proteins, to form a stable conjugate. This light-induced conjugation provides a powerful tool for site-specific labeling and crosslinking with temporal control.

The second functional group, the 3-iodopropoxy chain, enables conjugation to nucleophilic residues, most commonly thiols found in cysteine residues, through a stable thioether bond. This reaction proceeds under mild conditions and is orthogonal to the photoclick chemistry of the o-nitrobenzyl alcohol.

This combination of functionalities makes this compound a versatile tool for applications such as:

-

Controlled release of biomolecules: A therapeutic or imaging agent can be attached to a carrier molecule (e.g., an antibody) via the photocleavable linker, allowing for light-triggered release at a specific site.

-

Studying protein-protein interactions: The linker can be used to "cage" a protein, rendering it inactive until photocleavage restores its function, allowing for the study of dynamic cellular processes.

-

Patterning of biomolecules on surfaces: The iodo group can be used to immobilize the linker on a surface, followed by light-mediated attachment of a biomolecule to create micropatterned arrays.

-

Assembly of complex bioconjugates: The orthogonal reactivity allows for the sequential attachment of two different molecules, enabling the creation of sophisticated constructs like antibody-drug conjugates (ADCs) or multi-functional probes.

Data Presentation

Quantitative data for this compound specifically is not widely available in the literature. However, the performance of its core functional group, o-nitrobenzyl alcohol, in photoclick reactions has been studied. The following table summarizes typical quantitative parameters for o-nitrobenzyl alcohol-based bioconjugation reactions.

| Parameter | Typical Value/Range | Conditions |

| Photocleavage Wavelength | 365 nm | UV irradiation |

| Reaction Time (Light-induced) | 5 - 30 minutes | Dependent on light intensity and concentration of reactants. |

| Reaction pH | 7.4 - 8.0 | Buffers such as PBS or Tris are commonly used. |

| Yield (Photoclick reaction) | Up to >98% | Optimized conditions with primary amines.[1] |

| Quantum Yield | ~0.52 | For the formation of the aryl-nitroso intermediate.[1] |

| Second-order rate constant | ~87.4 M⁻¹s⁻¹ | For the reaction of the photogenerated intermediate with primary amines.[1] |

| Stability of Intermediate | t₁/₂ ≥ 20 hours | The photogenerated aryl-nitroso intermediate is relatively stable in neutral buffer.[1] |

Experimental Protocols

The following are generalized protocols based on the known reactivity of the functional groups of this compound. Optimization will be required for specific applications.

Protocol 1: Two-Step Protein-Peptide Conjugation

This protocol describes the conjugation of a cysteine-containing peptide to the iodopropoxy group, followed by light-induced conjugation of the resulting complex to a lysine residue on a target protein.

Materials:

-

This compound

-

Cysteine-containing peptide

-

Target protein with accessible lysine residues (e.g., Bovine Serum Albumin, BSA)

-

Conjugation Buffer: 50 mM Tris, 150 mM NaCl, 10 mM EDTA, pH 8.0

-

Reaction Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.4

-

Reducing agent (e.g., TCEP)

-

Quenching solution (e.g., 1 M Lysine-HCl, pH 7.4)

-

DMSO (anhydrous)

-

UV lamp (365 nm)

-

Desalting columns

Procedure:

Step 1: Conjugation of Cysteine-Peptide to the Linker

-

Prepare the linker: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

-

Prepare the peptide: Dissolve the cysteine-containing peptide in Conjugation Buffer to a concentration of 1 mM. If the peptide has disulfide bonds, reduce it with a 10-fold molar excess of TCEP for 1 hour at room temperature.

-

Reaction: Add a 10-fold molar excess of the linker stock solution to the peptide solution.

-

Incubation: Incubate the reaction mixture for 4-6 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the excess linker by size-exclusion chromatography or dialysis. The resulting peptide-linker conjugate can be characterized by mass spectrometry.

Step 2: Light-Induced Conjugation to Target Protein

-

Prepare the protein: Dissolve the target protein in Reaction Buffer to a concentration of 20 µM.

-

Reaction mixture: Add the purified peptide-linker conjugate to the protein solution at a 10 to 50-fold molar excess.

-

Irradiation: Irradiate the sample with a 365 nm UV lamp for 5-30 minutes. The optimal irradiation time should be determined empirically.

-

Incubation: After irradiation, incubate the sample for 30 minutes at room temperature to allow the conjugation reaction to complete.

-

Quenching: Quench any unreacted photogenerated intermediates by adding a final concentration of 50 mM lysine.

-

Analysis: Analyze the final conjugate by SDS-PAGE. A shift in the molecular weight of the target protein will indicate successful conjugation. Further characterization can be performed using mass spectrometry.

Protocol 2: Photocleavage and Release of a Thiol-Conjugated Molecule

This protocol describes the release of a thiol-containing molecule that has been conjugated to the linker.

Materials:

-

Thiol-molecule-linker conjugate (prepared as in Step 1 of Protocol 1)

-

Release Buffer: 100 mM PBS, pH 7.4

-

UV lamp (365 nm)

-

Analytical HPLC

Procedure:

-

Prepare the conjugate solution: Dissolve the purified thiol-molecule-linker conjugate in the Release Buffer to a suitable concentration for analysis (e.g., 100 µM).

-

Irradiation: Transfer the solution to a UV-transparent cuvette and irradiate with a 365 nm UV lamp.

-

Time-course analysis: At various time points (e.g., 0, 1, 5, 10, 20, 30 minutes), take an aliquot of the solution.

-

Analysis: Analyze the aliquots by reverse-phase HPLC to monitor the disappearance of the starting conjugate and the appearance of the cleaved molecule. The identity of the cleaved product can be confirmed by mass spectrometry.

Mandatory Visualization

Caption: Reaction mechanism of the dual-functional linker.

Caption: Experimental workflow for two-step bioconjugation.

References

Application Notes and Protocols for Incorporating 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spatial and temporal control of oligonucleotide activity is a powerful tool in modern biology and drug development. Photocleavable linkers, particularly those based on the 2-nitrobenzyl chemistry, offer a robust mechanism for caging and subsequently releasing oligonucleotides upon light induction. This allows for precise control over processes such as gene silencing, protein binding, and the activation of therapeutic oligonucleotides.[1]

This document provides detailed application notes and protocols for the incorporation of a specific photocleavable moiety, 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol, into oligonucleotides. The 2-nitrobenzyl group serves as a well-established photolabile caging group that cleaves upon exposure to UV light, typically in the 300-365 nm range.[2][3] The iodopropoxy chain provides a versatile handle for the synthesis of the corresponding phosphoramidite, enabling its incorporation into synthetic oligonucleotides using standard automated DNA/RNA synthesis protocols.

Key Applications

Oligonucleotides modified with the 5-(3-Iodopropoxy)-2-nitrobenzyl linker can be employed in a variety of applications where light-mediated activation is desirable:

-

Light-Activated Gene Silencing: Caged antisense oligonucleotides or siRNAs can be delivered to cells in an inactive form. Subsequent irradiation of specific cells or tissues releases the active oligonucleotide, allowing for highly localized gene knockdown.[3][4][5]

-

Studying DNA Repair Pathways: Photocaged DNA lesions can be incorporated into oligonucleotides to study the intricate mechanisms of DNA repair pathways, such as the ATM/ATR signaling cascade, with high temporal resolution.[6][7][8]

-

Controlled Release of Therapeutic Oligonucleotides: The activity of therapeutic oligonucleotides can be kept dormant until they reach their target site, where they can be activated by light, potentially reducing off-target effects.

-

Spatiotemporal Control of Biomolecular Interactions: Light-inducible release of aptamers or other functional oligonucleotides allows for the precise control of protein-nucleic acid interactions in vitro and in vivo.

Data Presentation

Table 1: Phosphoramidite Synthesis and Incorporation Efficiency

| Parameter | Typical Value | Notes |

| Phosphoramidite Synthesis Yield | >80% | Yield based on the starting this compound. |

| Coupling Efficiency | >99% | Performed on an automated DNA/RNA synthesizer. Monitored by trityl cation assay. |

| Overall Yield of Modified Oligonucleotide | Dependent on length | The overall yield is a function of the coupling efficiency at each step. |

Table 2: Photocleavage Conditions and Efficiency

| Parameter | Condition/Value | Notes |

| Wavelength for Photocleavage | 300 - 365 nm | Optimal wavelength may vary slightly depending on the specific oligonucleotide sequence and buffer conditions. |

| Light Source | UV lamp, LED | The choice of light source will depend on the experimental setup (e.g., in vitro vs. in cellulo). |

| Irradiation Time | 1 - 15 minutes | Dependent on the intensity of the light source and the concentration of the oligonucleotide. |

| Cleavage Yield (in solution) | Quantitative | As determined by HPLC analysis.[2][9][10] |

| Cleavage Yield (on solid support) | ~80% | Cleavage efficiency can be slightly lower for immobilized oligonucleotides.[2][9][10] |

| Cleavage Products | 5'-phosphorylated oligonucleotide | The 2-nitrobenzyl photochemistry results in a clean cleavage, leaving a phosphate group at the 5'-terminus of the released oligonucleotide. |

Experimental Protocols

Protocol 1: Synthesis of 5-(3-Iodopropoxy)-2-nitrobenzyl Phosphoramidite

This protocol describes the conversion of the this compound to its corresponding phosphoramidite, making it suitable for automated oligonucleotide synthesis.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Anhydrous Acetonitrile

-

Ethyl Acetate

-

Hexane

-

Silica Gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM.

-

Add DIPEA (2.5 equivalents) to the solution and stir under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding a small amount of saturated sodium bicarbonate solution.

-

Extract the organic layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the desired phosphoramidite.

-

Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: Incorporation of the Photocleavable Linker into Oligonucleotides

This protocol outlines the use of the synthesized phosphoramidite in a standard automated solid-phase oligonucleotide synthesis cycle.

Materials:

-

5-(3-Iodopropoxy)-2-nitrobenzyl phosphoramidite dissolved in anhydrous acetonitrile.

-

Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing agent).

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

-

Automated DNA/RNA synthesizer.

Procedure:

-

Prepare a solution of the 5-(3-Iodopropoxy)-2-nitrobenzyl phosphoramidite in anhydrous acetonitrile at the desired concentration (typically 0.1 M).

-

Install the phosphoramidite solution on a designated port of the DNA/RNA synthesizer.

-

Program the desired oligonucleotide sequence into the synthesizer, indicating the position for the incorporation of the photocleavable linker.

-

Initiate the synthesis protocol. The synthesizer will perform the standard cycles of deblocking, coupling, capping, and oxidation for each monomer, including the photocleavable linker. The coupling step for the modified phosphoramidite is typically extended to ensure high efficiency.

-

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected using standard procedures (e.g., ammonium hydroxide or a milder base for sensitive modifications).

Protocol 3: Photocleavage and Analysis of the Released Oligonucleotide

This protocol describes the light-induced cleavage of the 2-nitrobenzyl linker and subsequent analysis of the product.

Materials:

-

Purified oligonucleotide containing the 5-(3-Iodopropoxy)-2-nitrobenzyl linker.

-

Reaction buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

-

UV light source (e.g., transilluminator or a specific wavelength lamp, ~365 nm).

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

-

Mass spectrometer for product verification.

Procedure:

-

Dissolve the modified oligonucleotide in the reaction buffer to a desired concentration.

-

Transfer the solution to a UV-transparent cuvette or microplate.

-

Irradiate the sample with UV light (300-365 nm) for a predetermined time (e.g., 5-15 minutes). The optimal irradiation time should be determined empirically.

-

Analyze the reaction mixture by HPLC to monitor the disappearance of the starting material and the appearance of the cleaved oligonucleotide.[9][10]

-

Collect the peak corresponding to the cleaved product and verify its identity by mass spectrometry.

Visualizations

Chemical Structure and Phosphoramidite Synthesis

Caption: Synthesis of the phosphoramidite from the alcohol.

Experimental Workflow for Oligonucleotide Incorporation and Photocleavage

Caption: Workflow for oligonucleotide modification and activation.

Signaling Pathway: Light-Inducible Control of the ATM/ATR DNA Damage Response

Caption: Light-activated DNA damage to study ATM/ATR signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Light-dependent RNA interference with nucleobase-caged siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caged circular siRNAs for photomodulation of gene expression in cells and mice - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Caged circular siRNAs for photomodulation of gene expression in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. pnas.org [pnas.org]

- 9. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Light-Induced Covalent Modification with 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light-induced covalent modification is a powerful technique for achieving spatiotemporal control over biological processes. A key reagent in this field is 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol, a photolabile molecule designed for the targeted covalent modification of biomolecules, particularly proteins. Upon irradiation with UV light, this o-nitrobenzyl alcohol (oNBA) derivative undergoes a photochemical rearrangement to a reactive o-nitrosobenzaldehyde intermediate. This intermediate can then selectively react with primary amines, such as the side chain of lysine residues, to form a stable covalent bond. The iodopropoxy group provides a handle for further functionalization, for example, through click chemistry or other coupling reactions, making it a versatile tool for various applications in chemical biology, proteomics, and drug development.

This document provides detailed application notes and experimental protocols for the use of this compound in light-induced covalent modification of proteins.

Principle of Action

The light-induced covalent modification using this compound proceeds through a well-established photochemical mechanism for o-nitrobenzyl compounds.[1][2][3]

-